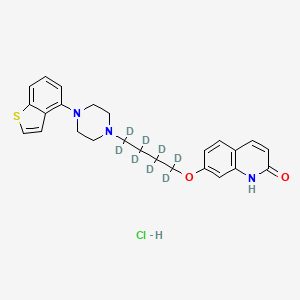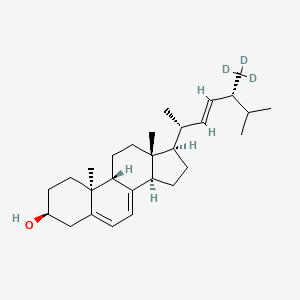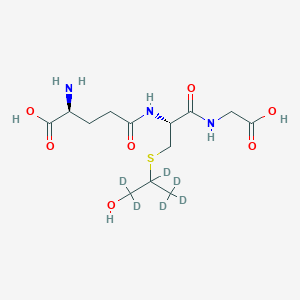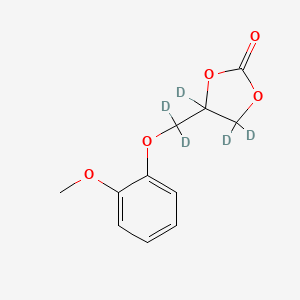
Brexpiprazole-d8 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Brexpiprazole-d8 (hydrochloride) is a deuterated form of Brexpiprazole, an atypical antipsychotic medication. It is primarily used in the treatment of major depressive disorder, schizophrenia, and agitation associated with dementia due to Alzheimer’s disease . The deuterated form, Brexpiprazole-d8, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
准备方法
Synthetic Routes and Reaction Conditions
Brexpiprazole is synthesized through a multi-step process involving key intermediates. One of the synthetic routes involves the use of 1,4-butanediol as a starting material, which is diprotected and subsequently reacted with 7-hydroxy-2(1H)-quinolinone and piperazine-l-benzo[b]thien-4-yl hydrochloride using potassium carbonate as a base . The reaction is carried out in N,N-dimethylacetamide as a solvent at elevated temperatures to yield Brexpiprazole with good purity and yield .
Industrial Production Methods
Industrial production of Brexpiprazole involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes the use of sodium carbonate as a base and N,N-dimethylacetamide as a solvent. The reaction is carried out at elevated temperatures, and the product is purified using analytical methods such as 1H NMR, 13C NMR, HPLC, and HRMS analysis .
化学反应分析
Brexpiprazole undergoes various chemical reactions, including:
Oxidation: Brexpiprazole can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups in Brexpiprazole.
Common reagents used in these reactions include potassium carbonate, sodium carbonate, and various solvents like N,N-dimethylacetamide . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Brexpiprazole-d8 (hydrochloride) is widely used in scientific research for various applications:
Chemistry: It is used to study the chemical properties and reactivity of Brexpiprazole.
Biology: Researchers use Brexpiprazole-d8 to investigate its effects on biological systems and its interactions with biological molecules.
Industry: Brexpiprazole-d8 is used in the development of new formulations and drug delivery systems.
作用机制
Brexpiprazole-d8 exerts its effects by acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . This modulation of serotonin and dopamine activity helps alleviate symptoms of psychiatric disorders such as schizophrenia and major depressive disorder. The compound also has high affinity for alpha-adrenergic receptors, contributing to its therapeutic effects .
相似化合物的比较
Brexpiprazole is often compared with Aripiprazole, another atypical antipsychotic. Both compounds act as partial agonists at dopamine D2 and serotonin 5-HT1A receptors, but Brexpiprazole has a lower intrinsic activity at D2 receptors and stronger antagonism at 5-HT2A receptors . This results in potentially fewer side effects such as akathisia and extrapyramidal symptoms with Brexpiprazole compared to Aripiprazole . Other similar compounds include Cariprazine and Didesmethylcariprazine, which share similar pharmacological profiles .
属性
分子式 |
C25H28ClN3O2S |
|---|---|
分子量 |
478.1 g/mol |
IUPAC 名称 |
7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]-1,1,2,2,3,3,4,4-octadeuteriobutoxy]-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C25H27N3O2S.ClH/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24;/h3-10,17-18H,1-2,11-16H2,(H,26,29);1H/i1D2,2D2,11D2,16D2; |
InChI 键 |
RQCIZERYSLEVFB-GHUHEGGWSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)N2)C([2H])([2H])N3CCN(CC3)C4=C5C=CSC5=CC=C4.Cl |
规范 SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
![[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15144802.png)
![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)

![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)







![(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]oxane-3,4,5-triol](/img/structure/B15144886.png)
